2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one is a chemical compound registered in the PubChem database
Preparation Methods
The preparation of 2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one involves several synthetic routes and reaction conditions. One common method includes the use of carbon-based solid acids, which can be produced through different preparation conditions and modification methods . The hydrothermal carbonization method is often preferred due to its advantages, such as lower reaction temperature, shorter reaction time, higher carbonization yield, and reduced production of waste gases and liquids .
Chemical Reactions Analysis
2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfonating agents, phosphoric acid, heteropoly acid, and nitric acid . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its potential therapeutic properties. In industry, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of 2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it may competitively and reversibly inhibit the activation of certain enzymes or proteins, leading to specific biological effects .
Comparison with Similar Compounds
2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one can be compared with other similar compounds in terms of its structure and properties. Similar compounds include those with similar molecular structures or functional groups. The complementarity between 2-D and 3-D neighboring sets in PubChem allows for the identification of similar compounds
Properties
IUPAC Name |
2-chloro-7-methoxy-8-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-7(15-2)4-3-6-8(5)12-10(11)13-9(6)14/h3-4H,1-2H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVRAEZTYQSUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=NC2=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC2=C1NC(=NC2=O)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.